Computed Lipophilicity (XLogP3): N-(2-aminoethyl)-N-methylethanesulfonamide vs. N-(2-aminoethyl)methanesulfonamide
N-(2-aminoethyl)-N-methylethanesulfonamide exhibits a computed XLogP3 of -1.1, representing a 0.5 log-unit increase in lipophilicity compared to the non-methylated methanesulfonamide analog N-(2-aminoethyl)methanesulfonamide (XLogP3 = -1.6) [1][2]. This difference arises from the combined effects of the ethanesulfonyl group (vs. methanesulfonyl) and N-methyl substitution, both of which reduce overall polarity. A ΔXLogP3 of +0.5 is consistent with enhanced passive membrane permeability based on established Lipinski and related drug-likeness frameworks [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -1.1 |
| Comparator Or Baseline | N-(2-Aminoethyl)methanesulfonamide (CAS 83019-89-0): XLogP3 = -1.6 |
| Quantified Difference | ΔXLogP3 = +0.5 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2019.06.18 (target) and 2025.04.14 (comparator) |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, potentially enhancing intracellular target engagement or oral bioavailability in drug discovery programs.
- [1] PubChem Compound Summary for CID 28707511, N-(2-aminoethyl)-N-methylethane-1-sulfonamide. National Center for Biotechnology Information. Accessed 2026-04-27. View Source
- [2] PubChem Compound Summary for CID 533845, N-(2-Aminoethyl)methanesulfonamide. National Center for Biotechnology Information. Accessed 2026-04-27. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
